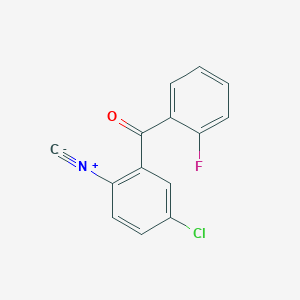

2-Isocyano-5-chloro-2'-fluorobenzophenone

Description

Significance of Multifunctionalized Aromatic Ketones in Synthesis and Molecular Design

Aromatic ketones, or benzophenones, are a well-established class of compounds with broad applications, from photoinitiators in polymer chemistry to key intermediates in the synthesis of pharmaceuticals. Their carbonyl group provides a reactive site for a plethora of nucleophilic addition and condensation reactions. The presence of additional functional groups on the aromatic rings dramatically expands their synthetic utility, allowing for a diverse range of transformations. For instance, the precursor to our target molecule, 2-amino-5-chloro-2'-fluorobenzophenone (B18288), is a known intermediate in the synthesis of benzodiazepines, a class of psychoactive drugs. acs.orguwm.edu The strategic placement of functional groups allows for the construction of complex heterocyclic systems.

The synthesis of the precursor amine, 2-amino-5-chloro-2'-fluorobenzophenone, can be achieved through methods such as the Friedel-Crafts acylation. One patented method describes the condensation of o-fluorobenzoyl chloride and p-chloroaniline at high temperatures in the presence of zinc chloride to produce the desired aminobenzophenone with high purity. researchgate.net This highlights the industrial relevance of this class of compounds.

Unique Reactivity Profile of the Isocyano Group (-NC) as an Ambident Nucleophile/Electrophile

The isocyano group (-N≡C), also known as the isonitrile or carbylamine group, is a unique functional group in organic chemistry, possessing a formally divalent carbon atom. This electronic structure imparts a dual reactivity profile, allowing it to act as both a nucleophile and an electrophile at the carbon atom. This ambident nature is central to its utility in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product.

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgchemistnotes.com

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (like the benzophenone (B1666685) moiety), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgchemistnotes.comorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism in non-polar solvents, where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide. chemistnotes.comorganic-chemistry.org

Ugi Reaction: This is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.orgnih.govbeilstein-journals.org The mechanism typically involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide. wikipedia.org

The isocyano group's ability to participate in these and other reactions, such as cycloadditions and insertions, makes it a powerful tool for the rapid generation of molecular diversity. nih.gov

The synthesis of aryl isocyanides is commonly achieved through a two-step process starting from the corresponding primary amine. nih.gov The amine is first formylated to give an N-substituted formamide (B127407), which is then dehydrated using reagents like phosphorus oxychloride (POCl₃) in the presence of a base. researchgate.netnih.govorganic-chemistry.org This method is known for its efficiency and applicability to a wide range of anilines. nih.govresearchgate.net Another method involves the carbylamine reaction, where a primary amine reacts with chloroform (B151607) in the presence of a strong base. quora.com

Role of Halogen Substituents (Chloro and Fluoro) in Modulating Reactivity and Electronic Structure

The presence of chloro and fluoro substituents on the benzophenone scaffold of 2-Isocyano-5-chloro-2'-fluorobenzophenone significantly influences its electronic properties and, consequently, its reactivity. Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) due to their lone pairs of electrons.

For both chlorine and fluorine, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions. However, they are ortho-, para-directing. Fluorine is the most electronegative element and thus has a stronger inductive effect than chlorine. quora.combritannica.com The presence of these electron-withdrawing halogens will impact the reactivity of both the carbonyl group and the isocyano group.

The electron-withdrawing nature of the halogens can enhance the electrophilicity of the carbonyl carbon in the benzophenone unit, potentially making it more susceptible to nucleophilic attack. Conversely, the electron-withdrawing effects can decrease the nucleophilicity of the isocyano carbon. The precise influence will depend on the relative positions of the substituents and the specific reaction conditions. The fluorine atom at the 2'-position and the chlorine atom at the 5-position will have distinct electronic influences on the reactivity of the molecule. The fluorine atom, being ortho to the carbonyl group, will have a more pronounced effect on the carbonyl's reactivity compared to the more distant chlorine atom.

Overview of Research Trajectories for Complex Isocyanide-Containing Molecules

Research into complex isocyanide-containing molecules is driven by their potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The ability of isocyanides to participate in multicomponent reactions makes them highly valuable for the construction of libraries of complex molecules for drug discovery. nih.govnih.gov For example, isocyanide-based MCRs have been used to synthesize peptidomimetics and other biologically relevant scaffolds. beilstein-journals.org

The unique coordination chemistry of isocyanides with transition metals is another active area of research. uwm.edukyushu-u.ac.jp Isocyanide ligands can stabilize various oxidation states of metals and have been used in the development of novel catalysts. The electronic properties of the isocyanide can be tuned by the substituents on the aromatic ring, which in turn influences the properties of the resulting metal complexes.

Furthermore, the incorporation of isocyanides into larger, more complex molecular architectures is a continuing goal in organic synthesis. The development of new reactions involving isocyanides and the application of existing methods to new substrates, such as the halogenated benzophenone scaffold discussed here, are key research trajectories.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-isocyanophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXYSVLBMLBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374785 | |

| Record name | 2-Isocyano-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-91-7 | |

| Record name | 2-Isocyano-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isocyano 5 Chloro 2 Fluorobenzophenone and Its Precursors

Direct Synthesis Approaches

Direct synthesis focuses on the final conversion step to the isocyanide from its immediate precursor and the foundational reactions that build the benzophenone (B1666685) core itself.

Isocyanation Strategies for Benzophenone Derivatives

The transformation of the 2-amino group on the benzophenone core into the 2-isocyano functionality is a critical step. This is typically achieved through the dehydration of an intermediate formamide (B127407) or via carbylamine reactions.

The most prevalent method for synthesizing isocyanides involves the dehydration of N-substituted formamides. nih.govpsu.eduresearchgate.net This process is applicable to a wide range of both aliphatic and aromatic formamides. nih.gov The reaction typically employs a dehydrating agent in the presence of a base.

The general pathway involves two steps:

Formylation of the primary amine (2-amino-5-chloro-2'-fluorobenzophenone) to yield the corresponding N-formyl derivative, N-(5-chloro-2-(2-fluorobenzoyl)phenyl)formamide.

Dehydration of the resulting formamide to produce the target isocyanide.

A variety of dehydrating agents can be utilized for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) being a common and effective choice. nih.gov Other reagents such as tosyl chloride, diphosgene, and the Burgess reagent have also been successfully employed for this purpose. nih.govpsu.edunih.gov A simple and highly efficient protocol involves using phosphorus oxychloride with triethylamine serving as both the base and the solvent at 0 °C, often yielding the isocyanide product in high purity and excellent yields within minutes. nih.gov

Table 1: Comparison of Common Dehydrating Agents for Formamide to Isocyanide Conversion

| Dehydrating Agent | Base | Typical Conditions | Notes |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine (B92270) | 0 °C to room temp | Widely used, efficient, and practical method. nih.govnih.gov |

| Tosyl Chloride (TsCl) | Pyridine, Triethylamine | Room temp to reflux | Effective, though may require heating. nih.gov |

| Diphosgene | Tertiary amines | Low temperature | Highly effective but uses a toxic reagent. nih.gov |

| Burgess Reagent | None required | Room temp to reflux | Halide-free reagent, useful for sensitive substrates. psu.edu |

An alternative route to isocyanides is the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which utilizes dichlorocarbene. orgsyn.org Dichlorocarbene is a reactive intermediate that can be generated in situ from the reaction of chloroform (B151607) with a strong base, often under phase-transfer catalysis (PTC) conditions. orgsyn.org

In this approach, the primary amine, 2-amino-5-chloro-2'-fluorobenzophenone (B18288), reacts with dichlorocarbene. The reaction mechanism involves the addition of the amine to the carbene, followed by the elimination of two molecules of hydrochloric acid to form the isocyanide. orgsyn.org While this is a classic method, it has been made more practical and preparatively useful through the development of phase-transfer catalysis. orgsyn.org More recently, methods using difluorocarbene as a precursor have also been developed, offering a potentially safer alternative to traditional methods. organic-chemistry.orgresearchgate.net

Condensation Reactions for Benzophenone Core Formation

The synthesis of the crucial precursor, 2-amino-5-chloro-2'-fluorobenzophenone, is achieved through condensation reactions that form the central ketone linkage between the two substituted phenyl rings. google.com

Friedel-Crafts acylation is a fundamental method for forming aryl ketones. researchgate.net In the context of synthesizing substituted 2-aminobenzophenones, this typically involves the reaction of a substituted aniline (B41778) with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. patsnap.compatsnap.com For the synthesis of 2-amino-5-chlorobenzophenone, for example, p-chloroaniline can be reacted with benzoyl chloride. patsnap.compatsnap.com However, this direct acylation can sometimes result in low yields (e.g., 39%) and requires stringent anhydrous conditions. patsnap.compatsnap.com

Another approach involves the reaction of p-chloroaniline with benzonitrile (B105546) and boron trichloride, followed by hydrolysis, to yield 2-amino-5-chlorobenzophenone. prepchem.com Various methodologies have been developed to synthesize 2-aminobenzophenone (B122507) derivatives, highlighting the versatility of the Friedel-Crafts approach and its alternatives. researchgate.net

A specific and effective method for preparing 2-amino-5-chloro-2'-fluorobenzophenone involves a high-temperature condensation catalyzed by zinc chloride (ZnCl₂). google.com This process reacts p-chloroaniline with o-fluorobenzoyl chloride under the action of dehydrated zinc chloride. google.com

The reaction is typically carried out at temperatures ranging from 100 to 350 °C. google.com A described procedure involves heating o-fluorobenzoyl chloride and p-chloroaniline at 200 °C, followed by the addition of anhydrous zinc chloride and continued reaction. google.com This method has been shown to significantly improve the yield from around 50% to over 70% and increase the purity of the final product to ≥98%. google.com The use of dehydrated zinc chloride is crucial for the efficiency of the reaction. google.com Zinc chloride has also been noted as a catalyst in other condensation reactions, such as the Knoevenagel and aldol (B89426) condensations. strategian.comorgsyn.org

Table 2: Example of Zinc Chloride-Catalyzed Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reported Yield | Reported Purity |

|---|---|---|---|---|---|

| p-Chloroaniline | o-Fluorobenzoyl chloride | Anhydrous ZnCl₂ | ~200 °C | >70% | ≥98% (HPLC) |

Data sourced from patent information describing high-purity synthesis methods. google.com

Convergent Synthesis via Functional Group Interconversions

A convergent approach to synthesizing 2-isocyano-5-chloro-2'-fluorobenzophenone hinges on the initial, separate construction of key fragments followed by their combination. This strategy often involves the preparation of a substituted benzophenone core, which is then elaborated through functional group interconversions to introduce the isocyano moiety. The key precursor for this transformation is 2-amino-5-chloro-2'-fluorobenzophenone.

Conversion of 2-Amino-5-chloro-2'-fluorobenzophenone Precursors to the Isocyano Moiety

The transformation of the primary amino group in 2-amino-5-chloro-2'-fluorobenzophenone into an isocyanide is a critical step. This is typically achieved through a two-step sequence involving formylation of the amine followed by dehydration.

The classical method for converting a primary amine to an isocyanide is the Hofmann carbylamine reaction, where the amine reacts with chloroform and a strong base. nih.gov Another common laboratory-scale synthesis involves the dehydration of a formamide precursor. This latter method is often preferred for its milder conditions and applicability to complex molecules. For 2-amino-5-chloro-2'-fluorobenzophenone, the process would involve:

Formylation: The amino group is first acylated with a formylating agent, such as formic acid or a mixed anhydride, to yield N-(5-chloro-2-(2-fluorobenzoyl)phenyl)formamide.

Dehydration: The resulting formamide is then dehydrated using reagents like phosphoryl chloride (POCl₃), phosgene (B1210022) (COCl₂), or Burgess reagent to yield the target isocyanide.

Scheme 1: General pathway for the conversion of 2-amino-5-chloro-2'-fluorobenzophenone to this compound.

The synthesis and derivatization of the precursor, 2-amino-5-chloro-2'-fluorobenzophenone, are well-documented. It is a key intermediate in the synthesis of various pharmaceuticals. medchemexpress.comwikipedia.org One common industrial synthesis involves the high-temperature condensation of o-fluorobenzoyl chloride and p-chloroaniline, catalyzed by zinc chloride. google.com This method can achieve high purity and yields. google.com

Other derivatizations of the amino group are also reported, such as its reaction with p-toluenesulfonyl chloride to form the corresponding tosylamide, which can serve as a protecting group or an intermediate for further reactions. google.com The amino group can also be acylated with reagents like chloroacetyl chloride to produce intermediates for the synthesis of other heterocyclic systems. researchgate.net

Introduction of Halogen Substituents in Benzophenone Architectures

The halogen substituents on the this compound molecule are integral to its structure and are introduced at the precursor stage. The synthetic strategies for the key precursor, 2-amino-5-chloro-2'-fluorobenzophenone, inherently address the placement of these halogens.

The primary methods for synthesizing the halogenated benzophenone core include:

Friedel-Crafts Acylation: This involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst. For instance, the reaction between o-fluorobenzoyl chloride and p-chloroaniline. google.com

Grignard Reactions: An alternative approach involves the reaction of a Grignard reagent derived from a halogenated aniline with a halogenated benzaldehyde, followed by oxidation of the resulting alcohol to the benzophenone.

The table below summarizes a common industrial synthesis for the precursor.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Purity | Reference |

| o-Fluorobenzoyl chloride | p-Chloroaniline | Zinc Chloride | 100–350 °C | ~70% | ≥98% | google.com |

Strategic Incorporation of Benzophenone Imines for Complex Building Blocks

Benzophenone imines can serve as versatile intermediates in organic synthesis. For 2-amino-5-chloro-2'-fluorobenzophenone, the primary amino group can be converted into a Schiff base (imine) by condensation with an aldehyde or ketone. A documented example is the reaction with salicylaldehyde (B1680747) to form {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. researchgate.net

This reaction is typically carried out by refluxing the aminobenzophenone and the aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 2-Amino-5-chlorobenzophenone | Salicylaldehyde | Ethanol | Reflux, cat. H₂SO₄ | {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone | researchgate.net |

These imines can act as protecting groups for the amine, allowing for selective reactions at other sites of the molecule. More importantly, the imine nitrogen can direct metallation to the ortho position of the aminophenyl ring, enabling the introduction of further substituents and the construction of more complex molecular architectures.

Chemo-, Regio-, and Stereoselective Synthetic Considerations

The synthesis of a multifunctional molecule like this compound requires careful control over selectivity.

Control of Isocyanide Formation in the Presence of Other Functionalities

The key challenge in the synthesis of the target compound is the chemoselective conversion of the primary amino group to an isocyanide without affecting the other functional groups, namely the ketone and the aryl halides. The standard dehydration of the corresponding formamide is generally a chemoselective process under appropriate conditions. The reagents used for dehydration, such as POCl₃ or diphosgene, are electrophilic and will preferentially react with the amide oxygen over the less nucleophilic ketone oxygen or the unreactive aryl halides.

The presence of the electron-withdrawing benzoyl group deactivates the aniline ring, which can influence the reactivity of the amino group during the initial formylation step. However, this deactivation does not prevent the reaction but may require slightly more forcing conditions compared to a simple aniline. The subsequent dehydration step to form the isocyanide is generally robust and compatible with a wide range of functional groups. researchgate.netunimi.it The reaction's success relies on the differential reactivity of the functional groups present, with the formamide being the most susceptible to the dehydrating agent under controlled conditions.

Regioselectivity in Electrophilic/Nucleophilic Aromatic Substitution on Substituted Benzophenones

The regiochemical outcome of substitution reactions on the benzophenone core is dictated by the electronic properties of the substituents already present on the aromatic rings. In precursors to this compound, such as 2-amino-5-chloro-2'-fluorobenzophenone, the directing effects of the halogen, amino, and carbonyl groups are paramount.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the existing substituents on the benzene rings determine the position of the incoming electrophile. The primary factors are the inductive and resonance effects of these groups, which influence the stability of the intermediate arenium ion (sigma complex). youtube.comstudysmarter.co.uk Activating groups, which donate electron density, direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, generally direct to the meta position. youtube.com

For a substituted benzophenone precursor, two rings must be considered:

Ring A (Substituted with Chlorine and an Acyl Group): The chlorine atom is an electron-withdrawing group by induction but can donate electron density through resonance. This makes it a deactivating, ortho-, para-director. libretexts.org Conversely, the benzoyl group (a ketone) is a powerful deactivating group due to both induction and resonance, acting as a meta-director. youtube.com The positions on this ring are therefore strongly deactivated towards electrophilic attack. Any substitution would be slow, with the regioselectivity determined by the competing directing effects. The position meta to the carbonyl group is generally favored in such deactivated systems. rsc.org

Ring B (Substituted with Fluorine): The fluorine atom, like chlorine, is a deactivating ortho-, para-director. libretexts.org The ring is also deactivated by the acyl group it is attached to. Electrophilic attack would preferentially occur at the ortho and para positions relative to the fluorine atom, as these positions are most stabilized by resonance. libretexts.org

The interplay of these effects is crucial for predicting the outcome of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the benzophenone skeleton. researchgate.net

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -Cl (Chloro) | Halogen | Deactivating | ortho, para |

| -F (Fluoro) | Halogen | Deactivating | ortho, para |

| -C(=O)R (Acyl) | Carbonyl | Deactivating | meta |

| -NH₂ (Amino) | Amine | Activating | ortho, para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key process for synthesizing precursors, for example, by introducing an amino group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). stackexchange.com

The benzophenone structure is inherently activated for SNAr due to the potent electron-withdrawing nature of the carbonyl group. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

Activation: The carbonyl group strongly withdraws electron density from the aromatic rings, particularly from the ortho and para positions.

Leaving Group: Halogens such as chlorine and fluorine can serve as leaving groups.

Regioselectivity: Nucleophilic attack will preferentially occur at the carbon atom bearing a leaving group that is also ortho or para to the activating carbonyl group. In the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone from precursors like 2,5-dichloro-2'-fluorobenzophenone, a nucleophile (e.g., ammonia (B1221849) or an amine) would preferentially displace the chlorine at the 2-position, which is ortho to the carbonyl bridge. This regioselectivity is well-documented in similar systems, such as the synthesis of 4-aminoquinazolines, where substitution occurs selectively at the activated 4-position. nih.gov The relative stability of the possible σ-complex intermediates can be calculated to predict the most likely regioisomer. nih.gov

Stereochemical Control in Reactions Involving the Benzophenone Moiety

While the core benzophenone structure is planar, reactions involving this moiety or its derivatives can lead to the formation of chiral centers, necessitating stereochemical control.

Photochemical Reactions

The carbonyl group of benzophenone is photoreactive. Upon UV irradiation, it can be excited to a triplet diradical state, which can then participate in various stereoselective reactions. nih.gov

Hydrogen Atom Abstraction: Photoexcited benzophenones can abstract a hydrogen atom from a suitable donor. If a chiral benzophenone derivative is used, this process can proceed with enantioselectivity, enabling the deracemization of substrates like amino acid derivatives. chemrxiv.org

Paternò–Büchi Reaction: This photocycloaddition between a carbonyl group and an alkene leads to the formation of an oxetane (B1205548) ring. The stereochemistry of the resulting product can be controlled, providing a method for creating complex, stereodefined molecules.

Substrate and Auxiliary Control

Stereochemistry can be directed by incorporating a chiral element into the reacting molecule, either as a permanent part of the substrate or as a temporary auxiliary. youtube.com

Substrate Control: A pre-existing stereocenter in a benzophenone derivative can influence the stereochemical outcome of a subsequent reaction on another part of the molecule. The existing chiral center can block one face of the molecule, forcing a reagent to approach from the less sterically hindered direction. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the reaction, the auxiliary is removed. For instance, a chiral auxiliary attached near the benzophenone core could control the facial selectivity of an addition reaction to the carbonyl group or a nearby functional group. youtube.com A recent study demonstrated a highly diastereoselective transformation of o-trifluoromethyl benzylamines that proceeds through a controlled cascade reaction, yielding a single diastereomer. acs.org This highlights how the inherent structure and reactivity of intermediates can dictate stereochemical outcomes.

Interactive Table: Strategies for Stereochemical Control

| Strategy | Description | Example Application |

| Photochemical Reaction | Use of UV light to excite the benzophenone carbonyl, leading to stereoselective additions or hydrogen abstractions. nih.govchemrxiv.org | Enantioselective deracemization using a chiral diarylketone catalyst. chemrxiv.org |

| Substrate Control | A stereocenter within the molecule directs the stereochemistry of a new center being formed. youtube.com | A chiral alcohol derived from a benzophenone precursor directing the formation of an acetal. |

| Auxiliary Control | A removable chiral group is attached to the molecule to direct a stereoselective reaction. youtube.com | An expensive, single-enantiomer auxiliary is used to control the approach of a reagent and is later cleaved. youtube.com |

| Intermediate Control | The specific geometry and electronic properties of a reaction intermediate favor a single stereochemical pathway. acs.org | Generation of a planar difluoroquinone methide intermediate leads to a single diastereomer in a subsequent cycloaddition. acs.org |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Isocyano Moiety

The isocyano group (–N≡C) is a constitutional isomer of the nitrile group (–C≡N) and possesses a unique electronic structure, with a formal positive charge on the nitrogen and a negative charge on the carbon. This divalent carbon atom can act as both a nucleophile and an electrophile, making it a highly versatile functional group in organic synthesis. researchgate.net Its reactivity is central to the construction of complex molecular architectures.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in chemical synthesis. nih.govfrontiersin.org They are noted for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.govnih.gov Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs, with the Passerini and Ugi reactions being the most classic examples. frontiersin.orgresearchgate.net

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction that involves a carboxylic acid, a carbonyl compound (such as a ketone or aldehyde), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.govnumberanalytics.com This reaction is a cornerstone of combinatorial chemistry and has been instrumental in the synthesis of pharmacologically relevant structures and peptidomimetics. wikipedia.orgwalisongo.ac.idmdpi.com

In the context of 2-Isocyano-5-chloro-2'-fluorobenzophenone, the compound serves as the isocyanide component. The reaction mechanism is generally believed to proceed through a concerted pathway in apolar solvents, where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.govorganic-chemistry.org The key steps involve the nucleophilic attack of the isocyanide carbon on the carbonyl carbon, followed by proton transfer and an intramolecular acyl transfer known as the Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgnumberanalytics.com

The general transformation is as follows:

Table 1: Passerini Reaction Components and Product

| Reactant 1 (Isocyanide) | Reactant 2 (Carbonyl) | Reactant 3 (Carboxylic Acid) | Product |

| This compound | Aldehyde (R¹CHO) or Ketone (R¹R²C=O) | Carboxylic Acid (R³COOH) | α-Acyloxy amide |

The reaction is highly versatile, allowing for a wide range of aldehyde, ketone, and carboxylic acid partners, which enables the generation of diverse libraries of α-acyloxy amides. mdpi.comnih.govnih.gov The reaction rate is often enhanced in aprotic solvents and at high concentrations of reactants. wikipedia.orgorganic-chemistry.org

Discovered by Ivar Karl Ugi in 1959, the Ugi reaction is a four-component condensation (U-4CC) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide (α-aminoacyl amide derivative). wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is highly valued in drug discovery for its efficiency and its ability to generate libraries of complex, peptide-like molecules in a single step. organic-chemistry.orgnih.gov The reaction is typically exothermic and completes within minutes. wikipedia.org

The accepted mechanism begins with the formation of an imine from the aldehyde/ketone and the amine. wikipedia.orgorganic-chemistry.org A proton exchange with the carboxylic acid activates the resulting iminium ion for nucleophilic attack by the isocyanide carbon. wikipedia.org This forms a highly reactive nitrilium intermediate, which is then attacked by the carboxylate anion. nih.govnih.gov The final step is an irreversible Mumm rearrangement, where an acyl group transfers from the oxygen to the nitrogen, driving the entire reaction sequence to completion and forming the stable bis-amide product. nih.govwikipedia.org

For this compound, its role is that of the isocyanide component, reacting with the other three components to form a complex dipeptide-like structure.

Table 2: Ugi Reaction Components and Product

| Reactant 1 (Isocyanide) | Reactant 2 (Carbonyl) | Reactant 3 (Amine) | Reactant 4 (Carboxylic Acid) | Product |

| This compound | Aldehyde (R¹CHO) or Ketone (R¹R²C=O) | Primary Amine (R³NH₂) | Carboxylic Acid (R⁴COOH) | Bis-amide |

The Ugi reaction's ability to incorporate four points of diversity makes it a powerful tool for creating peptidomimetics and other complex structures. organic-chemistry.orgthieme-connect.de

Beyond the classic Passerini and Ugi reactions, the isocyano moiety of this compound can participate in a variety of other MCRs, often leading to the synthesis of diverse heterocyclic scaffolds. nih.govnih.gov A common strategy involves the intramolecular trapping of the nitrilium intermediate formed during the reaction. nih.govnih.gov When one of the reactants contains an additional nucleophilic group, this group can attack the nitrilium ion, leading to cyclization. nih.gov

Examples of such transformations include:

Synthesis of Benzoxazoles: The reaction between 2-aminophenols, ketones, and isocyanides can produce benzoxazole (B165842) derivatives. semanticscholar.org The reaction proceeds via a benzoxazine (B1645224) intermediate formed by the intramolecular trapping of the nitrilium ion by the adjacent phenolic group. semanticscholar.org

Synthesis of Pyridines: An α-addition of an aldehyde and an enamide to an isocyanide, promoted by a Lewis acid like Zn(OTf)₂, can initiate a cascade reaction involving a [1+5] cycloaddition. nih.gov This leads to the formation of highly substituted pyridine (B92270) rings. nih.gov

Synthesis of Tetrahydropyrazines and other N-heterocycles: Ugi-type reactions using bifunctional reactants, such as ethylenediamine, can lead to the formation of heterocyclic structures like tetrahydropyrazines. nih.gov

These reactions highlight the utility of isocyanides as building blocks for complex heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov

Nucleophilic and Electrophilic Adduct Formation at the Isocyanide Carbon

The carbon atom of the isocyano group exhibits dual reactivity. It has significant carbenic character, allowing it to act as a potent nucleophile. researchgate.netthieme-connect.de This nucleophilicity is demonstrated in the initial step of both the Passerini and Ugi reactions, where the isocyanide carbon attacks an electrophilic carbonyl carbon or iminium ion. numberanalytics.comwikipedia.org

Conversely, the isocyanide carbon can also be the site of nucleophilic attack. This typically occurs after the isocyanide has reacted with an electrophile (like a proton or a Lewis acid) or an iminium ion to form a nitrilium intermediate (R-N≡C⁺-R'). nih.govnih.gov This intermediate is highly electrophilic and readily reacts with a wide range of nucleophiles. nih.gov In the Ugi and Passerini mechanisms, the carboxylate anion acts as the nucleophile that attacks this intermediate. nih.govwikipedia.org This dual reactivity allows for the formation of a variety of adducts, depending on the reaction conditions and the nature of the reacting partners. The reaction of the isocyanide with an electrophile activates it for subsequent addition of a nucleophile, forming the basis of its utility in MCRs. nih.gov

Polymerization Behavior of Isocyanides

Molecules containing an isocyanide group, such as this compound, can serve as monomers for polymerization, yielding poly(isocyanide)s. nih.gov These polymers are known for adopting stable, helical secondary structures. ru.nl

The most common method for isocyanide polymerization involves catalysis by Ni(II) salts. ru.nl The proposed "merry-go-round" mechanism involves the formation of a square planar tetrakis(isocyanide)nickel(II) complex. ru.nl Polymerization is initiated by the addition of a nucleophile, such as an amine, which attacks one of the coordinated isocyanide ligands. ru.nl This initiates a cascade of insertion reactions of the other coordinated isocyanide monomers into the growing polymer chain, which remains attached to the nickel center.

Alternatively, recent advances have focused on developing new catalysts and polymerization methodologies to create functional isocyanide-based polymers (IBPs). nih.gov Monomers with a single isocyanide group can be polymerized to create linear polymers where functional pendants can be introduced, imparting novel properties such as specific optical activities. nih.gov Furthermore, multicomponent reactions, including the Passerini reaction, have been employed to synthesize novel reactive monomers that can then be polymerized using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization to create well-defined functional polymers and copolymers. rsc.org The polymerization of this compound would result in a polymer with bulky, rigid benzophenone (B1666685) side chains, which would significantly influence the polymer's solubility, thermal stability, and conformational properties.

Reactions at the Halogenated Aromatic Rings

The two halogenated phenyl rings in this compound are the primary sites for chemical modification. The fluorine and chlorine atoms serve as leaving groups in substitution and coupling reactions, though their reactivity differs significantly based on the reaction mechanism. The electron-withdrawing nature of the central carbonyl group activates both rings towards certain transformations.

Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzophenones

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those on electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com This process involves the displacement of a leaving group, like a halide, by a nucleophile. wikipedia.org The reaction is not a simple SN1 or SN2 type, but typically proceeds via an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The feasibility and rate of SNAr reactions are heavily dependent on the electronic properties of the aromatic ring and the nature of the leaving group.

Activating Groups: SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.com Common activating groups include nitro (NO₂), cyano (CN), and acyl groups (like the carbonyl in a benzophenone). wikipedia.org In this compound, the central carbonyl group acts as an acyl activator for both aromatic rings. The isocyano group (-NC) also has electron-withdrawing character, which can further influence the reactivity of the ring it is attached to. nih.gov

| Factor | Influence on SNAr Rate | Reason | Relevance to this compound |

|---|---|---|---|

| Activating Group (e.g., Carbonyl) | Increases Rate | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com | The central carbonyl group activates both the chloro- and fluoro-substituted rings. |

| Leaving Group (Fluorine) | High Reactivity (Good Leaving Group) | Strong inductive effect lowers the activation energy of the rate-determining nucleophilic attack step. stackexchange.com | The 2'-fluoro position is the most likely site for SNAr. |

| Leaving Group (Chlorine) | Lower Reactivity vs. Fluorine | Weaker inductive effect compared to fluorine leads to a slower rate of nucleophilic attack. wikipedia.org | The 5-chloro position is less reactive towards SNAr compared to the 2'-fluoro position. |

The mechanism of SNAr reactions has been the subject of extensive study. The classical pathway is a two-step addition-elimination process. nih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net This step is generally slow and rate-determining. stackexchange.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comnih.gov

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast. libretexts.org

Recent mechanistic studies, supported by kinetic data and computational analysis, suggest that the SNAr mechanism exists on a continuum between a distinct, stepwise pathway and a fully concerted process. bris.ac.uknih.govbris.ac.uk In a concerted (CSNAr) mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. nih.gov Evidence suggests that reactions involving less-stabilized systems may favor a more concerted pathway. bris.ac.uknih.gov For highly activated substrates like fluorobenzophenones, the formation of a Meisenheimer-type intermediate is generally expected, but the exact nature of the process can be influenced by the specific nucleophile and reaction conditions. nih.govpsu.eduresearchgate.netfrontiersin.org Kinetic studies consistently show that the rate depends on the concentrations of both the substrate and the nucleophile, confirming that the initial addition is the kinetically significant event. nih.govpsu.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aryl halides. youtube.comyoutube.com Unlike SNAr, these reactions generally follow a different order of halide reactivity (I > Br > Cl >> F) and proceed through a catalytic cycle involving a palladium complex. rsc.org For a molecule like this compound, the chlorine atom is the primary site for these transformations, as the C-F bond is typically too strong to undergo oxidative addition to palladium under standard conditions.

Several named cross-coupling reactions are applicable to halogenated benzophenones, primarily at the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org It is known for its mild reaction conditions and use of stable, low-toxicity boron reagents. nih.govorganic-chemistry.org The reaction of 4-chlorobenzophenone (B192759) with phenylboronic acid has been reported, though it can be inefficient under some conditions, reflecting the lower reactivity of aryl chlorides compared to bromides and iodides. rsc.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the activated organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Sonogashira Coupling: This method forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a fundamental tool for synthesizing arylalkynes. The reaction is generally effective for aryl chlorides, though more forcing conditions may be needed compared to aryl bromides or iodides. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their boron counterparts, which can be advantageous for coupling with less reactive aryl chlorides. nih.gov Palladium catalysts are most common, offering high yields and broad functional group tolerance. wikipedia.org

| Reaction | Coupling Partner | Key Features | Applicability to this compound |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Mild conditions, stable reagents, requires a base for activation. nih.govorganic-chemistry.org | Applicable at the 5-chloro position. rsc.org C-F bond is unreactive. |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C-R) | Uses Pd and Cu(I) catalysts, mild conditions are possible. wikipedia.org | Applicable at the 5-chloro position to form an internal alkyne. organic-chemistry.org |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | High reactivity of organozinc partner, good for less reactive halides. wikipedia.orgorganic-chemistry.org | Highly suitable for coupling at the 5-chloro position. nih.gov |

A key advantage of many modern cross-coupling protocols is their tolerance for a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. nih.govwikipedia.orgrsc.org However, the specific functional groups present in this compound—namely the carbonyl, isocyano, and halogen groups—must be considered.

Carbonyl Group: The benzophenone carbonyl group is generally well-tolerated in Suzuki, Sonogashira, and Negishi couplings.

Halogens: The differential reactivity of the C-Cl and C-F bonds is a major advantage. Cross-coupling can be performed selectively at the 5-chloro position without disturbing the 2'-fluoro substituent, which can be reserved for subsequent SNAr reactions.

Isocyano Group: The isocyano (-NC) group presents a potential challenge. Isonitriles are known to act as ligands for transition metals, including palladium, and could potentially coordinate to the catalyst and inhibit its activity. nih.gov The steric hindrance from the ortho position of the isocyano group might also influence the efficiency of the coupling reaction. rsc.orgorganic-chemistry.org Careful selection of the catalyst, ligands, and reaction conditions is often necessary to achieve successful coupling in the presence of potentially coordinating functional groups. rsc.org

Electrophilic Aromatic Substitution (EAS) on Benzophenone Rings

The susceptibility of this compound to electrophilic aromatic substitution (EAS) is significantly influenced by the electronic effects of its various substituents. The benzophenone core contains two distinct aromatic rings, each with its own set of directing groups that dictate the position and rate of electrophilic attack.

The central carbonyl group (C=O) is a powerful deactivating group. nih.gov It withdraws electron density from both aromatic rings through resonance and inductive effects, making them less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). wikipedia.orgmasterorganicchemistry.com This deactivation is substantial, requiring harsh reaction conditions for substitution to occur. The carbonyl group acts as a meta-director for both rings. wikipedia.orgyoutube.com

Ring A (Substituted with Isocyano and Chloro Groups): This ring is subject to competing directing effects.

Isocyano Group (-NC): Analogous to a cyano group, the isocyano functionality is a strong electron-withdrawing group due to resonance. masterorganicchemistry.comlibretexts.org It is strongly deactivating and directs incoming electrophiles to the meta position.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. nih.govlibretexts.org

Given that both the carbonyl and isocyano groups are strong deactivators, Ring A is highly unreactive. Any forced substitution would likely be directed to the C-4 position, which is meta to the isocyano group and ortho to the chloro group.

Ring B (Substituted with a Fluoro Group):

Fluoro Group (-F): Similar to chlorine, fluorine is an inductively deactivating but resonance-based ortho, para-director. youtube.com

Substitution on Ring B is also challenging due to deactivation from the carbonyl group. However, it is generally more susceptible to attack than Ring A. The fluorine atom would direct incoming electrophiles to the positions ortho and para to itself (C-3' and C-5').

| Ring | Substituent | Electronic Effect | Directing Influence | Overall Ring Reactivity |

|---|---|---|---|---|

| Ring A | Carbonyl (-CO-) | Deactivating (Resonance/Inductive) | Meta | Highly Deactivated |

| Isocyano (-NC) | Strongly Deactivating (Resonance) | Meta | ||

| Chloro (-Cl) | Deactivating (Inductive), o,p-Stabilizing (Resonance) | Ortho, Para | ||

| Ring B | Carbonyl (-CO-) | Deactivating (Resonance/Inductive) | Meta | Deactivated |

| Fluoro (-F) | Deactivating (Inductive), o,p-Stabilizing (Resonance) | Ortho, Para |

Reactivity of the Benzophenone Carbonyl Group

The electrophilic carbon atom of the carbonyl group is a primary site for chemical transformations, including nucleophilic addition and reduction.

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic addition, where a nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. In general, ketones like benzophenone are less reactive towards nucleophiles than aldehydes due to greater steric hindrance around the carbonyl carbon and electronic stabilization from the two attached aryl groups. libretexts.orgyoutube.commasterorganicchemistry.com Reactions with strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would lead to the formation of a tertiary alcohol. The isocyanide carbon can also be a site for nucleophilic attack, creating a potential competition with the carbonyl carbon. mdpi.com

Reduction Reactions

The carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol derivative) or completely deoxygenated to a methylene (B1212753) group (-CH₂-). The choice of reducing agent is critical and determines the final product, especially in the context of the reducible isocyano group.

Reduction to an Alcohol: Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for the reduction of aldehydes and ketones to alcohols. studymind.co.ukyoutube.com NaBH₄ is generally incapable of reducing less reactive functional groups like esters or amides, and it is not expected to reduce the isocyano group. masterorganicchemistry.com This allows for the selective reduction of the carbonyl.

Reduction to an Amine: Stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce the carbonyl group. masterorganicchemistry.combyjus.com However, LiAlH₄ is also known to vigorously reduce aryl isocyanides to their corresponding secondary N-methylamines. vedantu.comtardigrade.inquora.com Therefore, treatment with LiAlH₄ would likely result in the reduction of both functional groups.

Reactivity in Photochemical Processes

The benzophenone moiety is a classic and widely utilized photophore in chemical biology, particularly for photoaffinity labeling (PAL). wikipedia.org Upon irradiation with long-wavelength UV light (typically 350–365 nm), the benzophenone group is excited from its ground state to a reactive triplet diradical state. scispace.comresearchgate.net This diradical is capable of abstracting a hydrogen atom from nearby C-H bonds within an interacting biomolecule (e.g., a protein's active site), resulting in the formation of a stable, covalent cross-link. nih.gov

A key advantage of benzophenone-based photoprobes is their chemical stability in the absence of light and the fact that their activation wavelength minimizes damage to biological macromolecules. nih.govnih.gov The reversible nature of the excited state quenching by water allows for repeated excitation, increasing the labeling yield. nih.gov The presence of the benzophenone core makes this compound a suitable candidate for the design of photoaffinity probes to identify and map molecular interactions. scispace.com

Interplay of Functional Group Reactivity

Chemoselective Transformations Addressing Multiple Reactive Sites

Chemoselectivity is a paramount consideration for a molecule with multiple reactive functional groups like this compound. The primary reactive sites are the carbonyl carbon and the isocyanide carbon. The ability to target one site while leaving the other intact is crucial for synthetic applications.

The most prominent example of chemoselectivity for this compound involves reduction reactions. By selecting the appropriate reducing agent, one can selectively transform either the carbonyl group or both the carbonyl and isocyano groups.

Selective Carbonyl Reduction: Using sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) would chemoselectively reduce the benzophenone carbonyl to a secondary alcohol, leaving the isocyano group untouched. youtube.com

Non-selective Reduction: Using a powerful hydride donor like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF would result in the concurrent reduction of the carbonyl group to a secondary alcohol and the isocyano group to a secondary N-methylamine. masterorganicchemistry.comquora.com

This differential reactivity is summarized in the table below.

| Reagent | Reactive Site(s) | Product Functional Group(s) | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Carbonyl Group | Secondary Alcohol, Isocyanide | Chemoselective for Carbonyl |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl Group & Isocyano Group | Secondary Alcohol, Secondary Amine | Non-selective |

| Grignard Reagent (R-MgX) | Carbonyl Group (primarily) | Tertiary Alcohol, Isocyanide | Generally selective for Carbonyl |

Domino and Cascade Reactions Involving the Compound

While specific documented research on domino and cascade reactions involving this compound is not extensively available, the chemical behavior of the 2-isocyanobenzophenone (B7890116) scaffold suggests its significant potential as a substrate in such transformations. The unique arrangement of the isocyanide and ketone functionalities allows for a variety of intramolecular and multicomponent reactions to construct complex heterocyclic systems in a single synthetic operation. These reactions are prized for their efficiency and atom economy. researchgate.netfrontiersin.org

The primary cascade pathway anticipated for this compound involves its conversion into substituted quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key area of research. nih.govresearchgate.net The isocyanide group is a versatile functional group that can participate in cyclization reactions, particularly in the formation of nitrogen-containing heterocycles. mdpi.com

One of the most powerful strategies for synthesizing complex molecules is through multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure. researchgate.net Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are fundamental in combinatorial chemistry for creating diverse molecular libraries. mdpi.commdpi.com

A plausible domino reaction for this compound would involve a reaction with an amine. This process would typically begin with the formation of an imine from the benzophenone's carbonyl group and a primary amine. This is followed by an intramolecular nucleophilic attack from the isocyanide carbon onto the imine carbon, leading to a cyclized intermediate. Subsequent rearrangement and aromatization would yield the stable quinazoline ring system. This sequence, where multiple bonds are formed in a single pot without isolating intermediates, is a hallmark of a cascade reaction.

Research on related 2-aminobenzophenones demonstrates their utility in forming quinazolines through reactions with various nitrogen sources, often under catalytic conditions. nih.govorganic-chemistry.org For instance, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by iodine with oxygen as the oxidant, yields 2-phenylquinazolines through a domino C-H amination and cyclization sequence. nih.gov Similarly, metal-free cyclization reactions of 2-aminoacetophenones with isocyanates have been shown to produce quinazolinone derivatives. frontiersin.org These examples highlight the inherent reactivity of the aminobenzophenone framework towards forming fused heterocyclic systems, a reactivity that is directly accessible from the corresponding isocyanide.

The following tables outline representative domino and cascade reactions that are applicable to the 2-isocyanobenzophenone scaffold.

Table 1: Representative Domino Reaction for Quinazoline Synthesis

This table illustrates a generalized domino reaction pathway for the synthesis of a substituted quinazoline from a 2-isocyanobenzophenone precursor, based on established chemical principles for this class of compounds.

| Step | Reactants | Conditions | Intermediate/Product | Description |

| 1 | This compound, Primary Amine (e.g., Benzylamine) | Acid or Lewis acid catalyst | Imine Intermediate | The ketone carbonyl reacts with the primary amine to form an imine. |

| 2 | Imine Intermediate | Spontaneous or heat | Cyclized Intermediate | The isocyanide carbon attacks the imine carbon in an intramolecular cyclization. |

| 3 | Cyclized Intermediate | Aromatization (e.g., oxidation) | Substituted Quinazoline | The intermediate undergoes tautomerization and oxidation to form the aromatic quinazoline ring. |

Table 2: Hypothetical Ugi-type Multicomponent Cascade Reaction

This table outlines a theoretical Ugi four-component reaction (U-4CR), a classic isocyanide-based MCR, to demonstrate how this compound could be used to rapidly build molecular complexity.

| Component | Example Compound | Role in Reaction |

| Isocyanide | This compound | Provides the isocyano carbon for the key cyclization/addition step. |

| Ketone | Acetone (B3395972) | Reacts with the amine to form an iminium ion. |

| Amine | Ammonia (B1221849) | Forms the iminium ion with the ketone and is incorporated into the final product. |

| Carboxylic Acid | Acetic Acid | Traps the nitrilium intermediate formed after the isocyanide addition. |

| Product | A highly functionalized, complex acyclic or heterocyclic structure formed in a single step. |

Advanced Spectroscopic and Structural Elucidation of 2 Isocyano 5 Chloro 2 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule like 2-Isocyano-5-chloro-2'-fluorobenzophenone, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment and conformational analysis.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide foundational information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. These protons are distributed across two different spin systems on the chloro-substituted and fluoro-substituted rings. Due to the electronegativity of the substituents and the anisotropic effect of the carbonyl and isocyano groups, these signals would appear in the aromatic region (typically δ 7.0-8.5 ppm). Spin-spin coupling would result in complex multiplets (doublets, triplets, and doublets of doublets), allowing for the determination of the relative positions of the protons on each ring.

¹³C NMR: The carbon NMR spectrum would provide crucial information about the carbon skeleton. It is expected to show 14 distinct signals: one for the carbonyl carbon (C=O), one for the isocyano carbon (-N≡C), and twelve for the aromatic carbons. The carbonyl carbon typically resonates significantly downfield (δ 190-200 ppm). The isocyano carbon signal is also characteristic, often appearing in the δ 160-170 ppm range. The remaining aromatic carbons would appear between δ 115-140 ppm, with their precise shifts influenced by the attached halogen, isocyano, and carbonyl groups.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. acs.org For this compound, a single resonance is expected for the fluorine atom on the 2'-position of the benzophenone (B1666685) core. The chemical shift of this signal provides information about its electronic environment. rsc.org Furthermore, the fluorine atom will couple with adjacent protons (³JHF) and potentially through space with other nearby protons, providing valuable distance constraints and structural information. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic Protons | 7.0 - 8.5 | m |

| ¹³C | Carbonyl (C=O) | 190 - 200 | s |

| Isocyano (-N≡C) | 160 - 170 | s | |

| Aromatic (C-Cl) | ~135 | s | |

| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | d | |

| Aromatic (CH) | 115 - 140 | d | |

| ¹⁹F | 2'-Fluoro | -100 to -120 | m |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. libretexts.orgemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton connectivity through bonds, typically over two or three bonds. libretexts.org It would be used to trace the spin systems within each of the two aromatic rings, confirming the substitution pattern by identifying which protons are adjacent to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It allows for the unambiguous assignment of each protonated aromatic carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two to three bonds. nih.gov Key expected correlations for this compound would include:

Correlations from the aromatic protons to the central carbonyl carbon, linking the two rings to the ketone functional group.

Correlations from the proton at the 3-position to the isocyano carbon, confirming the position of the -N≡C group.

Correlations from the proton at the 3'-position to the fluorine-bearing carbon (C-2'), further confirming the structure of the fluorinated ring.

Solid-State NMR for Packing and Dynamics

While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. polymersynergies.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C and ¹⁵N spectra. researchgate.netresearchgate.net The ssNMR spectrum can reveal the presence of different polymorphs (crystal forms), as distinct packing arrangements would lead to different chemical shifts for crystallographically inequivalent carbon atoms. Furthermore, relaxation time measurements in ssNMR can provide information on molecular motions in the solid state. For this molecule, ssNMR could elucidate how the phenyl rings are oriented relative to each other within the crystal lattice.

Lanthanide-Induced Shift (LIS) for Conformational Analysis

Lanthanide-Induced Shift (LIS) is a technique used to probe the three-dimensional structure of molecules in solution. libretexts.org It involves adding a paramagnetic lanthanide complex, often called a shift reagent (e.g., Eu(fod)₃), to the NMR sample. slideshare.net The lanthanide complex coordinates to a Lewis basic site on the molecule—in this case, the carbonyl oxygen atom. nih.gov This coordination induces significant changes (shifts) in the resonance frequencies of nearby protons. The magnitude of the induced shift is dependent on the distance and angle of the proton from the paramagnetic lanthanide ion. researchgate.net By analyzing the LIS data for various protons, particularly those on the two aromatic rings, it is possible to calculate the solution-state conformation of the molecule, including the crucial dihedral angles between the phenyl rings. nih.gov

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Dihedral Angles

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the molecular geometry can be predicted based on extensive studies of other substituted benzophenones. nih.govresearchgate.net

Benzophenone itself is not planar; the phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric strain. The introduction of ortho-substituents, such as the isocyano and fluoro groups in the target molecule, is known to significantly increase this twisting. nih.gov X-ray diffraction analysis would be expected to reveal two key dihedral angles:

The angle between the plane of the 5-chloro-2-isocyanophenyl ring and the plane of the C-CO-C atoms.

The angle between the plane of the 2'-fluorophenyl ring and the plane of the C-CO-C atoms.

Studies on structurally similar compounds, such as 2-amino-2',5-dichlorobenzophenone, show a very large ring twist of 83.72°. researchgate.net It is therefore anticipated that this compound would also adopt a highly twisted conformation in the solid state, with dihedral angles likely in the range of 60-90° between the two aromatic rings. This analysis provides absolute values for bond lengths and angles, confirming the molecular connectivity established by NMR. scispace.comguidechem.com

Table 2: Expected Molecular Geometry Parameters from X-ray Crystallography Note: These are typical or expected values based on data from analogous structures.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O | ~1.22 Å |

| C-N (isocyano) | ~1.40 Å | |

| N≡C (isocyano) | ~1.17 Å | |

| C-Cl | ~1.74 Å | |

| C-F | ~1.36 Å | |

| C-C (aromatic) | 1.38 - 1.41 Å | |

| Bond Angle | C-CO-C | ~120° |

| Dihedral Angle | Phenyl Ring Twist | 60 - 90° |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H···O, C-H···π, RNC···O contacts)

The crystal lattice of this compound is stabilized by a variety of weak intermolecular interactions that dictate the supramolecular architecture. These non-covalent forces, including halogen bonding, hydrogen bonding, and other contacts, are crucial in determining the solid-state packing of the molecules.

Halogen Bonding: The presence of both chlorine and fluorine atoms allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (possessing a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophilic site. mdpi.com In the structure of this compound, potential halogen bonds of the type C-Cl···O, C-F···O, or C-Cl···N≡C- could be observed. For instance, an attractive interaction can occur between the electrophilic region on the chlorine atom and a negative site on an adjacent molecule. mdpi.com The Cl···F distance can be less than the sum of their van der Waals radii, indicating a significant interaction that helps direct the crystal structure. mdpi.com

RNC···O Contacts: The isocyano group itself is a versatile participant in intermolecular interactions. The terminal carbon of the isocyanide can act as both a nucleophile and an electrophile. researchgate.net This dual nature allows for RNC···O contacts, where the isocyanide carbon interacts with the carbonyl oxygen of a neighboring molecule. These interactions can be viewed as an incipient nucleophilic attack on the carbonyl carbon, following a trajectory known as the Bürgi–Dunitz angle. acs.orgnih.gov In some structures, the isocyanide carbon can also act as a hydrogen bond acceptor. acs.org

A summary of typical intermolecular contact distances found in related crystal structures is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Halogen Bond | C-Cl | O=C | < 3.27 | mdpi.com |

| Halogen Bond | C-Cl | F-C | < 3.22 | mdpi.com |

| Hydrogen Bond | C-H | O=C | 2.2 - 2.8 | researchgate.netnih.gov |

| π-Interaction | C-H | π (Aromatic Ring) | 2.7 - 3.0 | researchgate.netnih.gov |

| Isocyanide Contact | RNC | O=C | ~ 3.2 | acs.org |

Conformational Preferences and Packing Effects

The conformation of this compound is primarily defined by the dihedral angles between the two phenyl rings and the central carbonyl group. Non-bonded interactions between the substituents on the rings significantly influence these torsional angles, leading to a non-planar molecular geometry.

In benzophenone itself, the phenyl rings are twisted out of the plane of the carbonyl group to minimize steric hindrance. For substituted benzophenones, the degree of this twist is modulated by the nature and position of the substituents. In 5-chloro-2-hydroxybenzophenone, the two aromatic rings are inclined at an angle of 57.02°. researchgate.netnih.gov For 2-fluoroacetophenone, conformational analysis has shown a preference for the planar trans conformer, where the carbonyl oxygen and the fluorine atom are oriented away from each other. rsc.org

For this compound, the bulky isocyano group at the ortho position of one ring and the fluorine atom at the ortho position of the other ring force a significant rotation of both rings relative to the carbonyl plane. This twisting is a compromise between maximizing π-conjugation (which would favor planarity) and minimizing steric repulsion. The resulting conformation is a chiral, propeller-like shape. Crystal packing forces can further influence the final observed conformation in the solid state, sometimes leading to the presence of multiple conformers within the same crystal lattice (polymorphism) or different packing arrangements.

| Compound Feature | Description | Typical Value | Reference |

| Phenyl Ring Dihedral Angle | The angle between the mean planes of the two aromatic rings. | 50° - 60° | researchgate.net |

| Conformer Preference | The energetically favored orientation of substituents. | trans conformer often favored for ortho-substituents. | rsc.org |

| Molecular Geometry | Overall shape of the molecule due to bond rotations. | Non-planar, twisted propeller shape. | N/A |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the bonding characteristics of this compound through its characteristic molecular vibrations.

Characterization of Isocyano, Carbonyl, and Halogen Strengths

The vibrational spectrum of this molecule is dominated by strong, characteristic bands corresponding to the isocyano (N≡C), carbonyl (C=O), and carbon-halogen (C-Cl, C-F) stretching modes.

Isocyano Group (N≡C): The isocyano group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 2150-2100 cm⁻¹. mdpi.com The exact frequency is sensitive to the electronic environment; conjugation with the aromatic ring can slightly lower the frequency. This stretching frequency can be influenced by factors like solvent polarity and hydrogen bonding. mdpi.comresearchgate.net

Carbonyl Group (C=O): The stretching vibration of the diaryl ketone carbonyl group appears as a strong band in the IR spectrum, generally between 1670 and 1630 cm⁻¹. researchgate.net The conjugation of the carbonyl group with two aromatic rings lowers its frequency compared to aliphatic ketones. The electronegative substituents on the rings can further influence the position of this band.

Carbon-Halogen Bonds (C-Cl, C-F): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, between 800 and 600 cm⁻¹. The C-F stretch occurs at a higher frequency, usually in the 1250-1000 cm⁻¹ range, and is often strong.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyano (R-N≡C) | N≡C Stretch | 2150 - 2100 | Strong, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1630 | Strong |

| Fluoro Aromatic (Ar-F) | C-F Stretch | 1250 - 1000 | Strong |

| Chloro Aromatic (Ar-Cl) | C-Cl Stretch | 800 - 600 | Medium-Strong |

Probing Molecular Vibrations and Bonding Characteristics

Beyond simple functional group identification, vibrational spectroscopy provides deeper insights into the molecule's structure and bonding. The coupling of various vibrational modes can occur, leading to complex patterns in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and their patterns can be indicative of the substitution on the phenyl rings.

The sensitivity of the isocyanide stretching frequency to its local environment makes it a useful probe. mdpi.comarxiv.orgnih.gov Changes in this frequency upon complexation, solvation, or incorporation into different solid-state forms can provide information about intermolecular interactions involving the isocyano group. Similarly, shifts in the carbonyl frequency can indicate the strength of hydrogen or halogen bonding to the oxygen atom. researchgate.net A combined analysis of IR and Raman spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the observed vibrational modes to specific atomic motions. researchgate.netnih.gov

Mass Spectrometry for Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound, with the molecular formula C₁₄H₇ClFNO, HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O), is a precise value that can be experimentally verified to within a few parts per million (ppm), confirming the compound's elemental composition.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Consequently, the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak with roughly one-third the intensity, providing a definitive signature for the presence of a single chlorine atom in the molecule and its fragments. docbrown.info

The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages:

α-Cleavage: Scission of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations.

Loss of CO: Elimination of a neutral carbon monoxide molecule from acylium ions.

Loss of functional groups: Cleavage resulting in the loss of Cl, F, or the N≡C group.

| Ion | Description | Expected m/z (for ³⁵Cl) | Isotopic Signature |

| [C₁₄H₇ClFNO]⁺ | Molecular Ion (M⁺) | 259.02 | M+2 peak at 261.02 |

| [C₇H₃ClNO]⁺ | 5-chloro-2-isocyanobenzoyl cation | 164.99 | M+2 peak at 166.99 |

| [C₇H₄FO]⁺ | 2-fluorobenzoyl cation | 123.02 | None |

| [C₁₃H₇ClFNO]⁺ | Loss of CO from M⁺ | 231.02 | M+2 peak at 233.02 |

Fragmentation Pathways for Structural Confirmation